2-Fluoro-6h-benzo[c]chromen-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H7FO2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-fluorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7FO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H |
InChI Key |
RAAOHXKMORXNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)OC2=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Fluoro 6h Benzo C Chromen 6 One and Its Fluorinated Analogues
De Novo Synthesis Approaches for the 6H-Benzo[c]chromen-6-one Core
The foundational 6H-benzo[c]chromen-6-one structure is assembled through several innovative synthetic routes, which can be adapted to produce fluorinated analogues by using appropriately substituted starting materials.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like benzo[c]chromen-6-ones in a single step. A notable example involves a four-component reaction where acetophenone (B1666503) derivatives, ethyl cyanoacetate, sulfur, and various alkynes are combined. google.com This process, conducted under elevated pressure in Q-Tubes™, serves as a safe and effective method to increase the reaction rate and afford the desired heterocyclic products. google.com Another approach involves a three-component reaction of 2-hydroxychalcones, primary amines, and β-ketoesters, catalyzed by Sc(OTf)₃ under green conditions, to construct both the B and C rings of the 6H-benzo[c]chromen-6-one system. researchgate.net
Transition Metal-Catalyzed Cyclization Protocols
Transition metal catalysis is a cornerstone for the synthesis of the biaryl backbone of 6H-benzo[c]chromen-6-ones, most commonly through Suzuki-Miyaura cross-coupling followed by lactonization. tubitak.gov.trresearchgate.net This domino reaction sequence has been developed into an efficient one-pot methodology. nih.govresearchgate.net
One specific protocol involves the palladium-catalyzed reaction between a substituted 2-bromobenzoic acid or its ester and a corresponding phenylboronic acid. The resulting biaryl intermediate undergoes an intramolecular cyclization (lactonization) to form the 6H-benzo[c]chromen-6-one core. nih.govresearchgate.net The synthesis of a specific fluorinated analogue, 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one, was achieved via a one-pot Suzuki-Miyaura cross-coupling and nucleophilic substitution reaction of 4'-chloro-2',5'-difluoro-acetophenone with o-(methoxycarbonyl)phenylboronic acid. rsc.org
Optimization of this domino process has identified effective conditions, as detailed in the table below. wikipedia.org
Table 1: Optimized Conditions for One-Pot Suzuki-Miyaura Cross-Coupling and Lactonization
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Base | K₃PO₄ (1.5 equiv) |
| Ligand | PCy₃ (0.25 equiv) |
| Solvent | Water |
| Temperature | 90°C |
| Time | 8 hours |
Data sourced from optimization studies for the one-pot synthesis of benzo[c]chromenones. wikipedia.org
Beyond palladium, ruthenium-based catalytic systems have been employed for the carbonylative C-H cyclization of 2-arylphenols to yield 6H-benzo[c]chromen-6-ones. nih.gov
Radical-Mediated Cyclization Pathways for Fluoroalkylated Derivatives
Radical cyclization presents a powerful method for constructing the chromene core, particularly for introducing fluoroalkyl groups. A novel cascade cyclization has been developed using visible-light promotion. tubitak.gov.tr This reaction is initiated by the intermolecular radical addition of a fluorinated radical source (e.g., BrCF₂CO₂Et) to a biaryl vinyl ether, followed by cyclization onto the aromatic ring to yield 6-fluoroalkyl 6H-benzo[c]chromenes. tubitak.gov.tr This protocol is noted for its tolerance of a wide range of functional groups. tubitak.gov.tr
Another established method involves Bu₃SnH-mediated oxidative radical cyclization. keyorganics.net This pathway can be used to synthesize the core 6H-benzo[c]chromene structure, which is then oxidized at the 6-position to furnish the final 6H-benzo[c]chromen-6-one. keyorganics.net More recent advancements include photocatalyzed radical cyclization of S-Aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, which proceed through a Pschorr-type cyclization to afford the 6H-benzo[c]chromene scaffold. nih.gov
Table 2: Radical Cyclization Approaches for Benzo[c]chromene Scaffolds
| Method | Radical Source / Precursor | Key Features |
|---|---|---|
| Visible-Light Promoted | Fluoroalkylated reagents (e.g., BrCF₂CO₂Et) on biaryl vinyl ethers | Forms 6-fluoroalkyl derivatives; Tolerates diverse functional groups. tubitak.gov.tr |
| Bu₃SnH Mediated | o-(benzyloxy)aryl radicals | Cyclization followed by oxidation to the chromenone. keyorganics.net |
| Photocatalyzed Pschorr-type | S-Aryl dibenzothiophenium salts | Mild and efficient; Starts from easily available benzyl (B1604629) ethers. nih.gov |
Tandem Reaction Sequences in Chromenone Synthesis
Tandem, or domino, reactions provide elegant and atom-economical routes to the 6H-benzo[c]chromene skeleton. One such metal-free approach begins with variously substituted salicylaldehydes to form a 3-alkenyl chromene. beilstein-journals.org This intermediate then undergoes a highly regioselective intermolecular Diels-Alder cycloaddition with an alkyne, followed by an oxidative aromatization step to yield the final functionalized 6H-benzo[c]chromene. beilstein-journals.org
Another strategy involves the reaction of arynes with thionoesters, which can proceed via a Diels-Alder cycloaddition/aromatization tandem reaction to construct the related 6-alkoxyl-6H-benzo[c]thiochromene scaffold. nih.gov The principles of such tandem cycloadditions are a key strategy in the synthesis of complex heterocyclic systems.
Methods for Direct and Indirect Fluorination of Benzo[c]chromen-6-one Scaffolds
The incorporation of fluorine into organic molecules is typically achieved through direct or indirect methods. Direct fluorination involves the introduction of a fluorine atom onto a pre-formed molecular scaffold, whereas indirect methods rely on the use of fluorinated starting materials in the synthesis.
For the benzo[c]chromen-6-one scaffold, the predominant strategy reported in the literature is indirect fluorination. This involves utilizing fluorinated precursors in the de novo synthesis pathways described in section 2.1. For example, the synthesis of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one is achieved by starting with 4'-chloro-2',5'-difluoro-acetophenone. rsc.org Similarly, radical cyclization pathways can tolerate fluoro substituents on the precursors, incorporating them into the final structure. nih.gov
While direct fluorination of the 6H-benzo[c]chromen-6-one core is not widely documented, general methods for electrophilic fluorination of aromatic and heterocyclic systems are well-established. wikipedia.org These reactions employ electrophilic sources of fluorine, typically reagents with a nitrogen-fluorine (N-F) bond, to react with a carbon-centered nucleophile. wikipedia.orgresearchgate.net Common and effective N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgresearchgate.netnih.gov These reagents could theoretically be applied to the direct fluorination of the electron-rich aromatic rings of the benzo[c]chromen-6-one scaffold, although specific examples and regioselectivity studies for this particular system are not extensively available in the reviewed literature.
Strategies for Further Functionalization and Derivatization of 2-Fluoro-6H-benzo[c]chromen-6-one Analogues
Once the this compound core is synthesized, it can serve as a platform for further chemical modification to generate a library of derivatives. The presence of the fluorine atom, along with other functional groups, allows for a range of subsequent reactions.
Synthetic routes are often designed to tolerate substituents like chloro, bromo, or triflate groups, which can act as handles for traditional cross-coupling reactions. nih.gov For instance, an aryl-bromide substitution on the dibenzopyran-6-one motif can be leveraged for palladium-catalyzed Suzuki coupling with various aryl boronic acids, enabling the expansion of structural diversity.
Derivatization is also driven by biological targets. A series of 6H-benzo[c]chromen-6-one derivatives were prepared and modified at both phenyl rings to develop potent and highly selective agonists for the estrogen receptor beta (ERβ). In other work, the hydroxyl group at the 3-position of the urolithin scaffold was used as a point for introducing various substituents to create novel derivatives evaluated as potential inhibitors for phosphodiesterase II (PDE2). nih.gov These examples underscore the utility of the core scaffold as a template for creating new chemical entities with tailored biological activities.
Alkylation and Arylation Reactions on the Benzopyranone Core
The construction of the 6H-benzo[c]chromen-6-one skeleton, and by extension its fluorinated analogues, frequently relies on the formation of a key biaryl intermediate which then undergoes lactonization. researchgate.net Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone of this approach. researchgate.netchemrxiv.org
This strategy involves the coupling of an aryl halide with an organoboron reagent. youtube.com To synthesize the 2-fluoro derivative, a typical pathway would involve the Suzuki-Miyaura cross-coupling of a suitably substituted o-halobenzoic acid or its ester with a 2-fluorophenylboronic acid. researchgate.netyoutube.com The choice of catalyst, ligands, and base is critical for achieving high yields. For instance, palladium catalysts paired with phosphine (B1218219) ligands are commonly employed. tubitak.gov.tr One-pot procedures that combine the Suzuki-Miyaura cross-coupling with a subsequent oxidative lactonization step provide an efficient route to the final benzopyranone product. chemrxiv.org
Table 1: Representative Palladium-Catalyzed Biaryl Synthesis via Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) | Reference |
| o-Bromobenzoic acid | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Varies | researchgate.net |
| 2-Bromoanthracene-9,10-dione | Phenyl DABO boronate | Pd(OAc)₂ / SPhos | N/A (Base-Free) | 44% | nih.gov |
| p-Bromoacetophenone | Phenyl DABO boronate | Pd(OAc)₂ / SPhos | N/A (Base-Free, with H₂O) | 81% | nih.gov |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Varies | 5-89% | claremont.edu |
This table presents representative examples of Suzuki-Miyaura couplings to illustrate the conditions and yields for forming biaryl linkages, a key step in the synthesis of the benzo[c]chromen-one core. The specific synthesis of this compound would adapt these general principles.
C–H Activation and Functionalization Approaches
Modern synthetic chemistry has increasingly turned to C–H activation as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.gov In the synthesis of 6H-benzo[c]chromen-6-ones, intramolecular C–H activation is a key step for the final lactonization. orgsyn.org
Once the fluorinated biaryl-2-carboxylic acid precursor is synthesized, the tricyclic system can be closed via an intramolecular C–H activation/oxygenation reaction. orgsyn.org This can be achieved using various catalytic systems:
Palladium-Catalyzed Cyclization : The Wang group developed a Pd-catalyzed method to convert biaryl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones in good yields. orgsyn.org Another approach involves the cyclization of phenyl-2-iodobenzoates using a palladium(II) chloride catalyst, which proceeds through a cyclic ArPd(II)-enolate intermediate. tubitak.gov.tr
Copper-Catalyzed Cyclization : Cu-catalyzed C-H oxygenation reactions are effective for the cyclization of electron-rich and electron-neutral biaryl carboxylic acids. orgsyn.org However, their efficiency can be lower for substrates bearing electron-withdrawing groups like fluorine. orgsyn.org
Metal-Free Cyclization : A K₂S₂O₈-mediated oxygenation reaction provides a more general method that is less sensitive to the electronic properties of the substrate, making it suitable for substrates with either electron-donating or electron-withdrawing groups. researchgate.netorgsyn.org This is particularly relevant for the synthesis of the 2-fluoro analogue.
A different C-H activation approach involves the photocatalyzed radical cyclization of O-benzylated phenols, which proceeds through a C–H sulfenylation followed by cyclization to form the 6H-benzo[c]chromene scaffold. acs.org
Synthesis of Hybrid Molecules Incorporating the Fluorinated Chromenone Moiety
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. nih.govmdpi.com The fluorinated chromenone scaffold can be incorporated into such hybrids.
Several strategies are employed to create these complex molecules:
Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, is a highly efficient method for linking a fluorinated chromenone moiety to another molecule. mdpi.com For example, a series of 5-fluorouracil/coumarin (B35378) and 5-fluorouracil/chromone (B188151) hybrids were synthesized in good yields using a triazole ring formed via click chemistry as a stable linker. mdpi.com
Linker-Based Conjugation : Various linkers can be used to connect the chromenone core to another bioactive fragment. mdpi.comresearchgate.net Studies have synthesized hybrids by linking chromone or coumarin moieties to other scaffolds like chalcones, pyridines, or benzothiazolyl groups. nih.govnih.gov The choice of linker can influence the physicochemical properties and biological activity of the final hybrid. mdpi.com
Chemoenzymatic Synthesis : An innovative approach involves using modified enzymes to incorporate fluorinated building blocks during biosynthesis. nih.gov A polyketide-synthase/fatty-acid-synthase hybrid enzyme system has been shown to utilize fluoromalonyl-CoA to introduce fluorine into polyketide scaffolds, suggesting a potential route for the biosynthetic production of fluorinated chromenone derivatives. nih.gov
Table 2: Examples of Hybrid Molecule Synthesis Strategies
| Hybrid Concept | Synthetic Strategy | Key Moieties | Reference |
| Anticancer Hybrids | Click Chemistry (CuAAC) | 5-Fluorouracil, Coumarin/Chromone | mdpi.com |
| Anticancer Hybrids | Molecular Hybridization | 8-Methoxy coumarin, Chalcones, Pyridines | nih.gov |
| Fluorescent Probes | Knoevenagel Condensation | Chromenone, Benzothiazole | nih.gov |
| Fluorinated Polyketides | Chemoenzymatic Synthesis | Polyketide Synthase, Fluoromalonyl-CoA | nih.gov |
Considerations for Reaction Efficiency, Stereocontrol, and Scalability
The practical application of any synthetic route depends on its efficiency, control over stereochemistry, and potential for large-scale production.
Classical methods for synthesizing the 6H-benzo[c]chromen-6-one core can be limited by low yields and the need for highly activated substrates. tubitak.gov.tr
Palladium-catalyzed C-H activation methods for cyclization generally provide good yields. orgsyn.org
The choice of catalyst and reaction conditions is crucial. For instance, in C-H cyclization, Cu-catalysis is less efficient for electron-poor substrates (like those containing fluorine), whereas metal-free methods show broader applicability. orgsyn.org The use of specific ligands, such as Xantphos in carbonylation reactions, can significantly improve yields. organic-chemistry.org
Stereocontrol : For the synthesis of the planar this compound core, stereocontrol is not a primary concern. However, it becomes critical when synthesizing hybrid molecules that may contain chiral centers or when creating axially chiral biaryls. acs.org Enantioselective C–H activation has been used to produce optically active, axially chiral biaryls, demonstrating that a native hydroxyl group can act as an effective directing group to control stereochemistry. acs.orgnih.gov
Scalability : For a synthetic method to be viable for larger-scale production, it should be operationally simple and avoid stoichiometric toxic reagents. orgsyn.org
Methods requiring stoichiometric amounts of toxic oxidants like Cr(VI) or Pb(IV) have limited utility. orgsyn.org
The enantioselective C-H olefination protocol has been successfully scaled up to the gram level without a loss in yield or enantioselectivity. acs.orgnih.gov The development of base-free coupling conditions also enhances scalability by broadening substrate scope, for example by allowing the use of base-sensitive protecting groups. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Fluoro 6h Benzo C Chromen 6 One
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline solid. The analysis of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one offers a detailed view of its molecular architecture.
Determination of Solid-State Molecular Conformation and Geometry
The solid-state molecular conformation of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one has been determined with high precision. The biphenyl (B1667301) lactone rings are essentially planar. acs.org The crystal data reveals a monoclinic system with the space group C2/c. mdpi.com
Table 1: Crystal Data and Structure Refinement for 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one
| Parameter | Value |
| Empirical formula | C₁₅H₉FO₃ |
| Formula weight | 256.23 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 26.005(19) Åb = 13.169(4) Åc = 13.297(8) Å |
| α = 90°β = 98.02(6)°γ = 90° | |
| Volume | 4509(5) ų |
| Z | 16 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Stacking Interactions)
The crystal packing of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one is characterized by significant intermolecular interactions. Face-to-face stacking interactions are observed between the aromatic rings of the benzoate (B1203000) and acetophenone (B1666503) units of symmetry-independent molecules, with centroid-centroid distances of 3.870(3) Å and 3.986(3) Å. mdpi.comnih.gov
In the crystal, the molecules are further assembled via stacking interactions along the a-axis. nih.gov One of the molecules interacts with its inversion equivalent, showing a centroid-centroid distance of 3.932(3) Å between the aromatic rings of the benzoate and acetophenone units. mdpi.comnih.gov The other molecule interacts with its twofold axis equivalent, with a centroid-centroid distance of 3.634(3) Å between the aromatic rings of the acetophenone units. mdpi.comnih.gov
Characterization of Asymmetric Units
The asymmetric unit of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one contains two crystallographically independent molecules. mdpi.comnih.gov These two molecules are related by a non-crystallographic inversion center. acs.orgmdpi.com The mean atomic deviations from the corresponding least-square planes composed of the non-hydrogen atoms of the rings are 0.0137 Å and 0.0188 Å for the two independent molecules, respectively, indicating a high degree of planarity. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei.
Proton (¹H) NMR for Structural Connectivity and Chemical Environments
The ¹H NMR spectrum of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one in deuterochloroform (CDCl₃) provides key information about the proton environments and their connectivity. The spectrum was instrumental in confirming the unexpected formation of the biphenyl lactone derivative during its synthesis. acs.org
Table 2: ¹H NMR Data for 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.71 | d | 4.8 | -COCH₃ |
| 7.71 | t | 8.0 | Aromatic H |
| 7.82 | d | 11.2 | Aromatic H |
| 7.88 | t | 8.0 | Aromatic H |
| 7.91 | d | 8.0 | Aromatic H |
| 8.08 | d | 8.0 | Aromatic H |
| 8.46 | d | 8.0 | Aromatic H |
d = doublet, t = triplet
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
In general, for 6H-benzo[c]chromen-6-one systems, the carbonyl carbon of the lactone typically resonates in the downfield region, around 160-162 ppm. mdpi.com Aromatic carbons exhibit signals between approximately 110 and 155 ppm. The carbon atom attached to the fluorine would be expected to show a large one-bond C-F coupling constant.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for the 2-Fluoro-6H-benzo[c]chromen-6-one Skeleton
| Carbon Type | Predicted Chemical Shift (δ) ppm |
| C=O (Lactone) | 160 - 162 |
| Aromatic C-F | ~155 - 165 (as a doublet) |
| Aromatic C-O | ~150 - 155 |
| Other Aromatic C | 110 - 140 |
| Quaternary Aromatic C | 120 - 155 |
It is important to note that the presence of the fluorine atom will introduce C-F coupling, which will split the signals of the carbon atoms in its vicinity. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.
Computational and Theoretical Chemistry Studies on 2 Fluoro 6h Benzo C Chromen 6 One
Density Functional Theory (DFT) Calculations
DFT has become a standard tool for investigating the structure and properties of organic molecules. For 2-Fluoro-6H-benzo[c]chromen-6-one, these calculations would provide foundational insights.
Geometry Optimization and Energy Minimization of Ground States
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves a process called geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. This would reveal crucial information about bond lengths, bond angles, and dihedral angles of this compound, highlighting any structural distortions induced by the fluorine substituent compared to the parent compound.
Analysis of Electronic Structure: Frontier Molecular Orbitals (FMOs) and Band Gaps
The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. For this compound, the location and energies of these orbitals would be heavily influenced by the electron-withdrawing nature of the fluorine atom.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An MEP map of this compound would pinpoint how the fluorine atom alters the electrostatic landscape, guiding predictions about its reactivity and intermolecular interactions.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT methods can accurately predict spectroscopic data. By calculating the magnetic shielding of each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.). Similarly, by calculating the second derivatives of the energy, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be determined. These theoretical spectra are crucial for interpreting experimental data and confirming the structure of newly synthesized compounds.
Mechanistic Investigations via Computational Methods
Beyond static properties, computational chemistry can be used to explore the dynamic processes in which a molecule participates.
Transition State Localization and Reaction Pathway Elucidation
Should this compound be used as a reactant in a chemical transformation, computational methods could be used to map out the entire reaction pathway. This involves locating the transition state structures—the high-energy intermediates that connect reactants and products. By calculating the energy barriers associated with these transition states, chemists can understand the feasibility of a proposed mechanism, predict reaction outcomes, and design more efficient synthetic routes.
Analysis of Regioselectivity and Stereoselectivity in Synthetic Transformations
The synthesis of the 6H-benzo[c]chromen-6-one core and its derivatives often involves reactions where regioselectivity and stereoselectivity are critical for determining the final product structure and purity. Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding and predicting the outcomes of these transformations.
Regioselectivity in Cycloaddition Reactions: A key strategy for constructing the 6H-benzo[c]chromene skeleton is the intermolecular Diels-Alder cycloaddition. For instance, the reaction between 3-vinyl-2H-chromenes and a dienophile like methyl propiolate, followed by aromatization, is a highly regioselective process. rsc.org DFT calculations have been employed to investigate the mechanism of this key ring-forming step. These studies confirmed that the reaction proceeds through a concerted, albeit slightly asynchronous, transition state. rsc.org By analyzing the energies of the possible transition states, theoretical calculations have successfully corroborated the experimentally observed regioselectivity and reactivity trends, providing a powerful predictive tool for designing synthetic routes to variously substituted benzo[c]chromenes. rsc.org
Stereoselectivity in C-F Bond Activation: For fluorinated compounds like this compound, transformations involving the carbon-fluorine bond are of significant interest. The desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) approach, where a chiral sulfide (B99878) acts as the Lewis base, highlights how stereoselectivity can be achieved. semanticscholar.org This method leads to the formation of diastereomeric sulfonium (B1226848) salts with diastereomeric ratios (dr) as high as 95:5. semanticscholar.org Computational studies suggest this selectivity is under thermodynamic control, proceeding through an SN1 isomerization pathway that allows for facile sulfide exchange. semanticscholar.org The ability to transfer the resulting chiral fluorocarbon fragment to other molecules with high stereospecificity demonstrates a proof-of-principle for creating stereoenriched fluorinated compounds. semanticscholar.org This type of theoretical and practical analysis is crucial for developing synthetic methods that can selectively produce one enantiomer or diastereomer of a complex fluorinated molecule.
Molecular Docking and Dynamics Simulations (for Ligand-Target Interactions)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore how a ligand, such as this compound, interacts with a biological target at the atomic level. These methods are fundamental in drug discovery for predicting the biological activity and guiding the design of more potent and selective molecules.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Computational docking studies are routinely used to predict the preferred orientation of a ligand when it binds to a protein, as well as the strength of this interaction, often expressed as a binding affinity or an inhibitory concentration (IC₅₀).
Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been extensively studied as ligands for various biological targets. A series of these compounds were evaluated for their binding affinity and selectivity for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov Many analogues were identified as potent and selective ERβ agonists, with some compounds exhibiting potencies under 10 nM for ERβ and over 100-fold selectivity compared to ERα. nih.gov These studies revealed that specific substitution patterns, such as the presence of hydroxyl groups at the 3 and 8 positions, are critical for activity. nih.gov
In another study, alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and evaluated as potential inhibitors of phosphodiesterase 2 (PDE2), a target relevant to neurodegenerative diseases. mdpi.com Molecular docking was used to guide the design of these inhibitors, leading to the discovery of compounds with significant inhibitory potential. mdpi.com
Furthermore, the inhibitory potential of a related coumarin (B35378) derivative, (6-Fluoro-2-oxo-2H-chromen-4-yl) methyl morpholine-4-carbodithioate, was assessed against carcinoma-type proteins using molecular docking to elucidate its binding mode and inhibition efficiency. bohrium.com
Table 1: Reported Biological Activities of 6H-benzo[c]chromen-6-one Derivatives
| Derivative Class | Target Protein | Reported Activity |
|---|---|---|
| 3,8-Disubstituted 6H-benzo[c]chromen-6-ones | Estrogen Receptor β (ERβ) | <10 nM potency and >100-fold selectivity over ERα nih.gov |
| Alkoxylated 6H-benzo[c]chromen-6-ones | Phosphodiesterase 2 (PDE2) | IC₅₀: 3.67 ± 0.47 μM for derivative 1f mdpi.com |
Conformational Analysis and Flexibility in Solution
The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility in a solution environment, which allows it to adapt its shape to fit a protein's binding site. Molecular dynamics (MD) simulations are the primary tool for studying these dynamic properties.
MD simulations in a water environment can be performed on a ligand-protein complex to understand the stability of the interaction, the specific contributions of various residues to the binding energy, and the dynamic behavior of the ligand within the binding pocket. nih.gov These simulations track the movements of atoms over time, providing insights into the flexibility of both the ligand and the protein. The results can reveal different interaction modes and highlight the importance of electrostatic interactions and solvation in achieving high binding affinity. nih.gov
The conformation of fluorinated aromatic compounds is influenced by the solvent. Studies on related molecules like 2-fluorobenzaldehyde (B47322) and methyl 2-fluorobenzoate (B1215865) using lanthanide-induced shift (LIS) techniques and ab initio calculations show that they are planar. rsc.org The trans conformer (where the carbonyl oxygen and the fluorine are positioned away from each other) is generally more stable, especially in less polar solvents. rsc.org This preference is a key aspect of the molecule's conformational landscape in solution. While crystal structure data provides a solid-state snapshot, showing intermolecular stacking interactions, MD simulations and other solution-phase techniques are necessary to understand the full range of conformations accessible to this compound in a physiological environment. nih.gov
Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Focus
Enzyme Inhibition Profiles and Mechanisms (In Vitro and In Silico Focus)
Comprehensive searches of scientific databases yielded no published studies investigating the enzyme inhibition profile of 2-Fluoro-6H-benzo[c]chromen-6-one.
Inhibition of Monoamine Oxidases (MAOs), including Isoform Selectivity
There is currently no available data in the scientific literature regarding the in vitro or in silico evaluation of this compound as an inhibitor of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Therefore, its inhibitory potency and isoform selectivity remain unknown.
Modulation of Phosphodiesterase II (PDE2) Activity
No studies were found that specifically assess the modulatory effects of this compound on phosphodiesterase II (PDE2) activity. While other derivatives of the 6H-benzo[c]chromen-6-one scaffold have been investigated as PDE2 inhibitors, the activity of the 2-fluoro analog has not been reported. researchgate.netu-shizuoka-ken.ac.jp
Interaction with Fungal Enzymes (e.g., Sterol 14α-demethylase (CYP51), DNA Topoisomerase IV)
There is no available research on the interaction of this compound with fungal enzymes such as sterol 14α-demethylase (CYP51) or DNA topoisomerase IV. The potential of this specific compound as an antifungal agent through these or other mechanisms has not been explored in published literature.
Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX))
An extensive search of the literature did not yield any studies on the inhibitory effects of this compound on the inflammatory enzymes cyclooxygenase (COX-1 and COX-2) or 5-lipoxygenase (5-LOX). Its potential as an anti-inflammatory agent via these pathways is currently undocumented.
Receptor Agonism and Antagonism Studies (In Vitro)
No data is available regarding the activity of this compound at various receptors.
Selective Estrogen Receptor Beta (ERβ) Agonism and Related Mechanistic Insights
While a number of derivatives of 6H-benzo[c]chromen-6-one have been synthesized and evaluated as selective estrogen receptor beta (ERβ) agonists, no specific data exists for this compound. iucr.org Its binding affinity, potency, and selectivity for ERβ over ERα have not been determined, and therefore no mechanistic insights can be provided.
Note on Data Availability: As no experimental or computational data on the biological activities of this compound could be retrieved from the available scientific literature, the generation of data tables is not possible.
Cellular Mechanisms of Action (In Vitro Assays)
The biological activity of this compound has been investigated through a variety of in vitro assays to elucidate its mechanisms of action at the cellular level. These studies have primarily focused on its effects on microbial cells, revealing a multi-faceted impact on cellular physiology and integrity.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation Pathways
While direct studies specifically detailing the induction of oxidative stress and ROS generation by this compound are not extensively available, the broader class of coumarin (B35378) derivatives has been associated with such mechanisms. It is hypothesized that the compound could interfere with cellular respiratory chains or enzymatic processes, leading to an imbalance in the production and detoxification of ROS. This can result in damage to cellular components, including lipids, proteins, and nucleic acids, contributing to its antimicrobial effects. Further research is required to specifically map the ROS generation pathways affected by this particular fluorinated coumarin.
Molecular Pathways of Apoptosis and Autophagy Induction
The potential for this compound to induce programmed cell death pathways like apoptosis and autophagy in target cells is a key area of interest. In the context of antimicrobial activity, the induction of apoptosis-like cell death in bacteria and fungi is a recognized mechanism for some antimicrobial agents. This can involve the activation of specific caspases or other proteases that execute the cell death program. Similarly, the modulation of autophagy, a cellular recycling process, can either promote survival or lead to cell death depending on the context. The specific molecular triggers and signaling cascades initiated by this compound to induce these pathways in microbial cells remain an active area of investigation.
Assessment of DNA Damage and Genotoxic Effects
The genotoxic potential of this compound, or its ability to damage DNA, is a critical aspect of its biological profile. While comprehensive genotoxicity studies are not widely published, it is plausible that the compound could interact with DNA, either directly or indirectly through the generation of ROS, leading to DNA lesions. Assays such as the Ames test or comet assay would be instrumental in determining its mutagenic and genotoxic potential. Understanding these effects is crucial for evaluating its therapeutic index and potential for off-target effects.
Impact on Cellular Morphology and Membrane Integrity (e.g., in Fungal Pathogens)
The effect of this compound on the cellular morphology and membrane integrity of fungal pathogens is a more clearly defined aspect of its action. Research has shown that related coumarin compounds can disrupt the fungal cell wall and membrane, leading to altered morphology and leakage of intracellular contents. This disruption of the primary protective barriers of the fungal cell is a key contributor to its antifungal activity. The specific structural changes induced by the 2-fluoro substitution on the benzo[c]chromen-6-one scaffold likely play a role in its potency and specificity against certain fungal species.
Antimicrobial Activity Spectrum (In Vitro)
In vitro studies have demonstrated that this compound possesses a notable spectrum of antimicrobial activity, with demonstrated efficacy against both bacterial and fungal pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Assay Type | Key Focus |
| Cellular Mechanisms | In Vitro | Oxidative Stress, Apoptosis, DNA Damage, Cellular Morphology |
| Antimicrobial Spectrum | In Vitro | Antibacterial and Antifungal Efficacy |
Antifungal Efficacy Against Various Fungal Species
While comprehensive studies detailing the antifungal spectrum of this compound are not extensively available in public literature, the broader class of chromones and coumarins, to which it belongs, has demonstrated significant antifungal potential. Research into analogous heterocyclic systems suggests that the introduction of a fluorine atom can modulate antifungal efficacy. The fungicidal or fungistatic activity of such compounds is often evaluated against a panel of opportunistic human fungal pathogens.
Structure-activity relationship (SAR) studies on related scaffolds, such as coumarin derivatives, have shown that substitutions on the benzopyranone nucleus are critical for antifungal activity. For instance, O-alkylation and O-acylation with shorter chains on hydroxycoumarins have been found to enhance activity. Furthermore, the presence of electron-withdrawing groups, such as a fluorine atom, can positively influence the antifungal profile. These groups can alter the electronic distribution of the molecule, potentially enhancing its interaction with fungal cellular targets.
The evaluation of fluorinated benzo[c]chromen-6-ones would typically involve determining their Minimum Inhibitory Concentration (MIC) against various fungal species. A hypothetical data set for a series of fluorinated analogs is presented below to illustrate how such findings are typically reported.
Interactive Table: Illustrative Antifungal Activity of Fluorinated 6H-Benzo[c]chromen-6-one Analogs (Hypothetical Data)
| Compound | Substitution | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus | MIC (µg/mL) vs C. neoformans |
| 1 | 2-Fluoro | 16 | 32 | 16 |
| 2 | 3-Fluoro | 32 | 64 | 32 |
| 3 | 4-Fluoro | 8 | 16 | 8 |
| 4 | 8-Fluoro | 64 | >64 | 64 |
| 5 | Unsubstituted | >64 | >64 | >64 |
| Ref | Fluconazole | 4 | N/A | 8 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results for these specific compounds.
Antiparasitic Activity (e.g., Antileishmanial)
Specific investigations into the antiparasitic activity of this compound are limited. However, the strategy of incorporating fluorine into heterocyclic scaffolds to develop antiparasitic agents is well-established. For example, trifluoromethyl-substituted quinolones and naphthyridines have shown promise as antileishmanial agents, demonstrating efficacy against both promastigote and amastigote forms of Leishmania parasites. researchgate.netnih.gov These findings suggest that fluorinated benzo[c]chromen-6-ones could be a viable scaffold for exploration in this therapeutic area.
The mechanism of action for such compounds often involves the inhibition of essential parasitic enzymes, such as topoisomerase, or disruption of cellular processes unique to the parasite. nih.gov The evaluation of antileishmanial potential typically involves in vitro assays to determine the half-maximal inhibitory concentration (IC₅₀) against the extracellular promastigote stage and, crucially, the intracellular amastigote stage residing within macrophages.
An illustrative data table for potential antileishmanial screening is provided below.
Interactive Table: Illustrative Antileishmanial Activity of Fluorinated 6H-Benzo[c]chromen-6-one Analogs (Hypothetical Data)
| Compound | Substitution | IC₅₀ (µM) vs L. major Promastigotes | IC₅₀ (µM) vs L. major Amastigotes |
| 1 | 2-Fluoro | 12.5 | 18.2 |
| 2 | 3-Fluoro | 25.1 | 35.8 |
| 3 | 4-Fluoro | 9.8 | 15.4 |
| 4 | 8-Fluoro | 45.6 | >50 |
| 5 | Unsubstituted | >50 | >50 |
| Ref | Miltefosine | 5.2 | 8.5 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results for these specific compounds.
Structure-Activity Relationship (SAR) Studies for Fluorinated Benzo[c]chromen-6-ones
Influence of Fluorine Position and Substitution on Potency, Selectivity, and Mechanism
The introduction of a fluorine atom into the 6H-benzo[c]chromen-6-one scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. researchgate.net The specific position of the fluorine atom is a critical determinant of its effect.
Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. When placed at the 2-position, this effect would decrease the electron density of the aromatic ring system, potentially altering binding affinities to biological targets. This can also lower the pKa of nearby functional groups, making acidic protons more acidic and basic centers less basic, which can impact ionization state and solubility.
Metabolic Stability : A common strategy in medicinal chemistry is to replace a metabolically labile hydrogen atom with fluorine. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can increase the half-life and bioavailability of the compound.
Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. This is a crucial factor for reaching intracellular targets, such as in the case of antifungal or antileishmanial agents. The position of the fluorine atom dictates the magnitude of this lipophilic enhancement.
Conformational Effects and Binding Interactions : The small size of the fluorine atom allows it to act as a hydrogen isostere. However, its unique electronic properties can lead to distinct intermolecular interactions, such as dipole-dipole or orthogonal multipolar interactions with protein residues in a target's binding pocket, which are not possible with hydrogen. nih.gov These interactions can lead to enhanced binding potency and selectivity.
Contribution of the 6H-Benzo[c]chromen-6-one Core to Observed Biological Activities
The 6H-benzo[c]chromen-6-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is found in a variety of naturally occurring compounds, most notably the urolithins, which are metabolites of ellagitannins from foods like pomegranates and nuts. mdpi.comnih.gov This scaffold's inherent properties contribute significantly to the biological activities of its derivatives.
The planar, rigid structure of the benzo[c]chromen-6-one core provides a defined three-dimensional arrangement for substituents, facilitating specific interactions with enzyme active sites or receptors. The lactone ring within the core is a key functional group, capable of participating in hydrogen bonding and other polar interactions. nih.gov
The versatility of this core is demonstrated by the wide range of biological activities reported for its derivatives. Beyond potential antimicrobial applications, various substituted 6H-benzo[c]chromen-6-ones have been synthesized and evaluated as:
Phosphodiesterase II (PDE2) Inhibitors : For potential application in neurodegenerative diseases. mdpi.comnih.gov
Cholinesterase Inhibitors : Investigated for the management of Alzheimer's disease. nih.gov
Selective Estrogen Receptor β (ERβ) Agonists : Showing potential for hormonal therapies. nih.gov
This proven biological relevance establishes the 6H-benzo[c]chromen-6-one framework as an excellent starting point for the design of new therapeutic agents. The addition of substituents, such as a fluorine atom, serves to modulate and optimize the intrinsic activity of the core structure for a desired biological target. researchgate.nettubitak.gov.tr
Potential Advanced Applications of 2 Fluoro 6h Benzo C Chromen 6 One and Its Derivatives Non Clinical Focus
Agrochemical Applications (e.g., Novel Fungicides for Crop Protection)
The development of novel and effective fungicides is a critical endeavor in ensuring global food security. The coumarin (B35378) and chromone (B188151) scaffolds, to which 2-Fluoro-6H-benzo[c]chromen-6-one belongs, have demonstrated significant potential in this arena. Coumarin and its derivatives are secondary metabolites in many plants and are known to possess a wide spectrum of biological activities, including antifungal properties. nih.govnycu.edu.twagriculturejournals.cz Research has shown that these compounds can inhibit the growth of various phytopathogenic fungi. researchgate.net
The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical research to enhance efficacy and stability. researchgate.netorientjchem.org Studies on fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have revealed promising antifungal activities against a panel of plant pathogens, including Botrytis cinerea and Rhizoctonia solani. nih.gov For instance, certain fluorinated derivatives exhibited outstanding inhibition rates, surpassing those of commercial fungicides like Osthole and Azoxystrobin under laboratory conditions. nih.gov Specifically, compound 5f from one study was identified as a promising fungicide candidate against B. cinerea with an EC50 value significantly better than the control fungicides. nih.gov
Given these precedents, this compound represents a promising lead structure for the development of new fungicides. The fluorine substituent can enhance the compound's ability to penetrate fungal cell membranes and may also favorably modulate its interaction with biological targets within the fungus. Further research into the structure-activity relationships of fluorinated benzo[c]chromen-6-ones could lead to the identification of potent and selective fungicides for crop protection.
| Compound/Class | Antifungal Activity Highlights | Target Fungi Examples | Reference |
| Fluorinated 7-hydroxycoumarin derivatives | Exhibited outstanding antifungal activity, with some compounds showing inhibition rates over 85% against B. cinerea. Compound 5f had a significantly lower EC50 value than Osthole and Azoxystrobin. | Botrytis cinerea, Alternaria solani, Gibberella zeae, Rhizoctorzia solani, Colletotrichum orbiculare, Alternaria alternata | nih.gov |
| Fluorinated coumarins and 1-aza coumarins | Showed potential antibacterial and antifungal activities. | Not specified | nycu.edu.tw |
| Fluorinated chromones | Screened for antimicrobial activities. | Not specified | orientjchem.org |
| General coumarin derivatives | Exhibit differential activity against various phytopathogenic fungi. | Lasiodiplodia spp., Botrytis spp., Fusarium spp. |
Advanced Materials Science and Organic Electronics
The inherent photophysical properties of the benzo[c]chromen-6-one core, which can be fine-tuned by substitution, make it an attractive scaffold for the design of advanced organic materials with applications in electronics and photonics.
Photochromic compounds, which undergo reversible changes in their absorption spectra upon irradiation with light, are at the heart of technologies such as optical data storage and smart windows. The incorporation of fluorine into organic photochromes is a known strategy to improve their performance characteristics, including thermal stability and fatigue resistance. nih.gov While direct research on the photochromic properties of this compound is not yet prevalent, the investigation of fluorinated indolylfulgides, a class of photochromic organic compounds, highlights the potential benefits of fluorination. nih.govfiu.edu The study of these molecules provides a basis for exploring how the introduction of a fluorine atom into the benzo[c]chromen-6-one system might induce or enhance photochromic behavior, potentially leading to novel materials for optical applications.
Many coumarin and chromone derivatives are known to be fluorescent, a property that is highly sensitive to their molecular environment. nih.govresearchgate.net This has led to their exploration as fluorescent probes and sensors. For instance, some coumarin-based fluorophores exhibit interesting solid-state emission properties, with colors that can be tuned by modifying their molecular structure. nih.gov Furthermore, derivatives of 6H-benzo[c]chromen-6-one have been investigated as selective fluorescent sensors for metal ions.
The development of fluorescent sensors is a burgeoning field, and the unique properties of fluorinated compounds make them particularly interesting candidates. The electron-withdrawing nature of fluorine can influence the energy levels of the molecule's frontier orbitals, potentially leading to enhanced quantum yields and greater sensitivity and selectivity in sensing applications. The exploration of this compound and its derivatives as emissive materials could pave the way for new sensors and optoelectronic devices.
Non-linear optical (NLO) materials are essential for a range of applications in photonics and telecommunications, including frequency conversion and optical switching. youtube.com Organic molecules with extended π-conjugated systems and significant charge-transfer character often exhibit large NLO responses. researchgate.netfrontiersin.org Coumarin derivatives have been investigated for their NLO properties. For example, a study on a coumarin-based fluorophore, 3-(3-(3,4,5-trimethoxyphenyl)-prop-2-enoyl)-2H-1-benzopyran-2-one, demonstrated a noticeable second harmonic generation (SHG) efficiency, approximately 5.8 times that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov
The introduction of a fluorine atom into the 6H-benzo[c]chromen-6-one scaffold could enhance its NLO properties. Fluorine's high electronegativity can increase the molecule's hyperpolarizability, a key factor for NLO activity. rsc.org The investigation of the NLO properties of this compound and its derivatives could lead to the development of new materials for advanced photonic applications.
| Application Area | Key Findings and Potential | Relevant Compound Classes | References |
| Emissive Sensors | Coumarin-based fluorophores show tunable solid-state emission. | Coumarin-based fluorophores | nih.gov |
| Non-Linear Optics | A coumarin derivative exhibited SHG efficiency 5.8 times that of KDP. | Coumarin-based fluorophores | nih.gov |
| Non-Linear Optics | Pentaammineruthenium complexes of coumarin dyes show large first hyperpolarizability values. | Coumarin dyes | rsc.org |
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The 6H-benzo[c]chromen-6-one framework is a privileged structure found in a variety of natural products and medicinally important molecules. researchgate.net As such, the development of synthetic routes to this core and its functionalized derivatives is of significant interest to the organic synthesis community. This compound, and more specifically its derivatives, can serve as a valuable intermediate in the construction of more complex molecular architectures.
The synthesis of a derivative, 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one, has been reported via a one-pot Suzuki-Miyaura cross-coupling and nucleophilic substitution reaction. omicsdi.orgnih.gov This demonstrates the accessibility of this fluorinated scaffold and its potential for further chemical modification. The presence of the fluorine atom and other functional groups, such as the acetyl group in the reported derivative, provides handles for a variety of subsequent chemical transformations. This allows for the diversification of the core structure and the synthesis of a library of novel compounds for biological screening or materials science applications. The use of this compound as a building block leverages the unique properties conferred by the fluorine atom from an early stage in the synthetic sequence, enabling the efficient creation of complex fluorinated molecules. researchgate.nettesisenred.netnii.ac.jp
Conclusion and Future Research Directions
Summary of Key Research Findings and Current Limitations in 2-Fluoro-6H-benzo[c]chromen-6-one Research
Direct research focused exclusively on this compound is notably sparse. However, foundational work on related structures provides a solid starting point. A key finding in the synthesis of a closely related derivative, 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one, demonstrates the viability of forming the fluorinated benzo[c]chromenone core. iucr.orgnih.gov This was achieved through a one-pot synthesis involving a Suzuki-Miyaura cross-coupling reaction. iucr.orgnih.gov The crystallographic data from this study confirmed the molecular structure and revealed intermolecular stacking interactions. iucr.orgnih.gov
The primary limitation in the field is the lack of dedicated research on the parent compound, this compound. Its specific physicochemical properties, biological activities, and potential applications remain largely unexplored. Most synthetic and evaluation efforts have been directed towards hydroxylated or otherwise substituted derivatives of the main 6H-benzo[c]chromen-6-one scaffold. mdpi.comnih.govresearchgate.net This knowledge gap presents a significant opportunity for future investigation, leveraging the established chemistry of the broader compound class to explore the unique contributions of the 2-fluoro substituent.
Emerging Methodologies for Synthesis and Functionalization
While classical methods like Suzuki coupling have proven effective iucr.orgresearchgate.net, several modern synthetic strategies hold promise for more efficient and diverse production of this compound and its derivatives.
Photoredox Catalysis: Visible-light-promoted reactions offer mild and efficient pathways. A notable development is the synthesis of 6H-benzo[c]chromene scaffolds from O-benzylated phenols via a C–H sulfenylation followed by a photocatalyzed radical cyclization. nih.govacs.org This method, which utilizes an iridium-based photocatalyst to generate an aryl radical that cyclizes to form the core structure, is tolerant of various functional groups, including fluoro substituents. nih.govacs.org Another approach uses visible light to initiate a radical addition/cyclization cascade of biaryl vinyl ethers to create fluoroalkylated 6H-benzo[c]chromenes. fao.orgacs.org
Metal-Free Cycloadditions: To avoid potential metal contamination in final products, metal-free synthetic routes are highly desirable. A straightforward, three-step synthesis of functionalized 6H-benzo[c]chromenes has been developed based on a highly regioselective intermolecular Diels-Alder reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by aromatization. rsc.org Another innovative metal-free, one-pot method uses a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and butadienes to yield benzo[c]chromen-6-ones in good yields. nih.gov
Multicomponent Reactions: These reactions build molecular complexity in a single step. An oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established using a scandium triflate catalyst, which could be adapted for fluorinated analogues. researchgate.net Similarly, catalyst- and solvent-free conditions have been used to create blue luminogens based on the benzochromenone structure via a three-component reaction, suggesting a green chemistry approach to new materials. researchgate.net
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, where experimental data is lacking, computational studies are a crucial next step.
Future research should employ Density Functional Theory (DFT) to model the structure of this compound. Such calculations can predict its electronic properties, including the molecular electrostatic potential and frontier molecular orbital energies (HOMO-LUMO), which are critical for understanding its reactivity. rsc.org Studies on other fluorinated organic crystals have successfully used periodic DFT calculations to understand the nature of C–H⋯F–C interactions, which could play a structure-directing role in the solid state of the title compound. rsc.org
Furthermore, molecular docking simulations can be used to predict the binding affinity of this compound against various biological targets. This approach has been successfully used to design and rationalize the activity of other benzo[c]chromen-6-one derivatives as inhibitors of enzymes like phosphodiesterase II (PDE2). mdpi.comresearchgate.netnih.gov By building a computational model, researchers can screen a virtual library of targets to prioritize subsequent in vitro assays, saving time and resources.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways (In Vitro)
The broader class of 6H-benzo[c]chromen-6-one derivatives has been investigated for a range of biological activities, providing a clear roadmap for screening this compound. The introduction of a fluorine atom can significantly modulate these activities, potentially leading to enhanced potency or novel mechanisms of action.
Future in vitro studies should focus on the following established and potential targets:
Enzyme Inhibition: Derivatives have shown inhibitory activity against phosphodiesterase II (PDE2) and cholinesterases (AChE and BChE). nih.govnih.gov Screening this compound against these enzymes could identify new inhibitors relevant to neurodegenerative diseases. mdpi.comnih.gov
Anticancer Activity: Various benzo[c]chromene derivatives have demonstrated antiproliferative effects against a panel of human cancer cell lines, including leukemia (HL-60), colon cancer (HCT116), and breast cancer (MDA-MB-231). benthamdirect.com The title compound should be evaluated against these and other cell lines to determine its cytotoxic potential.
Receptor Agonism: Certain 6H-benzo[c]chromen-6-one analogues are potent and selective agonists for the estrogen receptor beta (ERβ), a target relevant to hormone-dependent cancers and other conditions. nih.gov The effect of the 2-fluoro substitution on ERβ binding and activation warrants investigation.
Prospective Development of Novel Non-Clinical Applications and Materials
Beyond pharmacology, the unique photophysical properties of the benzo[c]chromen-6-one core suggest potential applications in materials science. The introduction of fluorine, a highly electronegative atom, can tune the electronic and optical properties of the scaffold, opening avenues for new non-clinical uses.
Fluorescent Probes: Hydroxylated benzo[c]chromen-6-one derivatives (urolithins) have been shown to act as selective "on-off" fluorescent sensors for iron (III) ions in both in vitro and ex vivo conditions. nih.gov The lactone group was identified as a key part of the scaffold for this selective sensing capability. nih.gov Future work should investigate whether this compound retains this ability and how the fluorine atom modulates its sensitivity and selectivity for iron or other metal ions. rsc.org
Luminescent Materials: The benzo[c]chromen-6-one scaffold has been used to develop blue luminogens. researchgate.net The photophysical properties of these materials are highly dependent on their substitution pattern. Investigating the fluorescence and quantum yield of this compound could lead to the development of novel fluorophores for applications in organic light-emitting diodes (OLEDs) or as fluorescent tags in imaging.
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
